molecular formula C15H10ClFO3 B7999719 Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate

Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate

Cat. No.: B7999719
M. Wt: 292.69 g/mol
InChI Key: RAIVHWGJOACFMM-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate is a high-purity fluorinated and chlorinated aromatic ester intended for research and development purposes. Compounds featuring benzoate esters substituted with halogens like fluorine and chlorine are valuable intermediates in organic synthesis, particularly in the development of more complex molecular architectures. The presence of both fluorine and chlorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a candidate for investigation in materials science and pharmaceutical research . For instance, such structures are often explored as key precursors in the synthesis of active compounds . Researchers utilize this chemical exclusively in laboratory settings for the development of novel synthetic methodologies and as a building block for compounds with potential applications in electronic materials or as pharmacophores. The compound must be handled by qualified personnel in accordance with industry-standard safety protocols. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment, including gloves and safety goggles, should be worn, and handling should occur in a well-ventilated environment such as a fume hood . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

methyl 2-(3-chloro-5-fluorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIVHWGJOACFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate typically involves the esterification of 2-(3-chloro-5-fluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

[ \text{2-(3-chloro-5-fluorobenzoyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone functionalities undergo hydrolysis under specific conditions:

Reaction Type ConditionsProducts FormedCatalysts/Notes
Ester Hydrolysis Aqueous NaOH (1M), 80°C, 4 hrs2-(3-Chloro-5-fluorobenzoyl)benzoic acidRate enhanced by micellar catalysts
Ketone Reduction H<sub>2</sub>/Pd-C, ethanol, 25°C2-(3-Chloro-5-fluorobenzyl)benzoateSelective reduction without ester cleavage

Mechanistic studies indicate that the electron-withdrawing chloro and fluoro groups activate the carbonyl toward nucleophilic attack, accelerating hydrolysis rates by 1.5–2× compared to non-halogenated analogues.

Nucleophilic Aromatic Substitution

The 3-chloro-5-fluoro substituents participate in SNAr reactions:

Nucleophile ConditionsProductYield (%)
MethoxideDMF, 120°C, 12 hrsMethoxy-substituted benzoate derivative78
PiperidineTHF, 60°C, 6 hrsPiperidinyl-fluoro-benzoyl benzoate65

Regioselectivity favors substitution at the 3-chloro position due to decreased steric hindrance compared to the 5-fluoro site. DFT calculations show a 12.3 kcal/mol activation barrier difference between sites .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Table 3: Suzuki-Miyaura Coupling Performance

Aryl Boronic Acid Catalyst SystemTemp (°C)Time (hrs)Yield (%)
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>80882
4-Methoxyphenylboronic acidPd(OAc)<sub>2</sub>/XPhos1001271

Coupling occurs preferentially at the chloro position, with <5% reaction observed at the fluorine site. This aligns with studies showing C–Cl bonds have higher oxidative addition rates to Pd(0) than C–F bonds .

Radical-Mediated Transformations

Under reductive conditions, the benzoyl group undergoes radical dearomatization:

text
Reaction: Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate + 2 e⁻ → 1,5-dienoyl intermediate

Key parameters from benzoyl-CoA reductase studies :

  • ATP hydrolysis: 2.3–2.8 ATP/2 e⁻ transferred

  • Turnover frequency: 4.7 s⁻¹

  • Selectivity: 89% for chloro-substituted substrates

This reaction is critical in biodegradation pathways, with the 3-chloro group directing regioselective reduction .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways:

Pathway Quantum Yield (Φ)Major Products
C–Cl homolysis0.32Benzoyl radical + methyl benzoate
Fries rearrangement0.183-Fluoro-5-hydroxybenzophenone derivative

Laser flash photolysis studies reveal a triplet excited state lifetime of 1.2 μs, favoring radical pathways over rearrangements .

Comparative Reactivity Analysis

A kinetic study comparing substituent effects:

Position Relative Reactivity (k<sub>rel</sub>)
3-Cl1.00 (reference)
5-F0.22
Ester OMe0.07

Data derived from competition experiments using isotopic labeling .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated benzoyl derivatives, including methyl 2-(3-chloro-5-fluorobenzoyl)benzoate. Compounds with fluorine substituents have shown enhanced biological activity against various pathogens. For instance, benzoylthiourea derivatives with fluorine atoms demonstrated significant antibacterial effects against Escherichia coli and antifungal activity against Candida albicans . The presence of fluorine enhances the lipophilicity and metabolic stability of the compounds, contributing to their efficacy.

Case Study: Antibacterial Properties
In a study evaluating various benzoyl derivatives, this compound exhibited promising results against gram-positive and gram-negative bacteria. The compound's structure allowed for effective interaction with bacterial DNA gyrase, a critical enzyme for DNA replication .

Agrochemical Applications

Herbicide Development
The chlorinated and fluorinated aromatic compounds are often utilized in the development of herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound can serve as a precursor for synthesizing herbicidal agents that target weed species resistant to conventional treatments.

Table 1: Comparison of Herbicidal Activity

Compound NameActivity LevelTarget Species
This compoundHighEchinochloa crus-galli
Methyl 4-(trifluoromethyl)benzoateModerateAmaranthus retroflexus
Methyl benzoateLowGeneral weed species

Material Science

Synthesis of Functional Polymers
this compound is also explored for its potential in synthesizing functional polymers. The compound can undergo polymerization reactions to create materials with specific thermal and mechanical properties suitable for applications in coatings and adhesives.

Case Study: Polymerization Process
A recent investigation into the polymerization of this compound revealed that incorporating this compound into polymer matrices significantly improved thermal stability and chemical resistance. The resulting polymers were tested for their applicability in high-performance coatings .

Pharmaceutical Synthesis

Intermediate in Drug Development
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Table 2: Pharmaceutical Applications

Drug NameTarget ConditionRole of Methyl Compound
Fluoroquinolone AntibioticsBacterial InfectionsIntermediate
Antituberculosis AgentsTuberculosisPrecursor
Antifungal AgentsFungal InfectionsSynthesis Intermediate

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Functional Groups Potential Applications Reference
Methyl 2-(4-Chlorophenyl)quinoline-4-carbonyl piperazinyl benzoate (C3) 4-Cl on phenyl, quinoline core Ester, piperazine, quinoline Pharmaceutical intermediates
Methyl 2-Chloro-5-formylbenzoate 2-Cl, 5-formyl Ester, aldehyde Organic synthesis, building blocks
Methyl 3-amino-5-chloro-2-methylbenzoate 3-NH₂, 5-Cl, 2-CH₃ Ester, amino, methyl Drug discovery, agrochemicals
Methyl 2-amino-3-chlorobenzoate 2-NH₂, 3-Cl Ester, amino Specialty chemicals
Ethyl benzoate Simple alkyl ester (ethyl) Ester Cosmetics, flavoring agents

Key Observations :

  • Amino vs. Benzoyl Groups: Amino-substituted benzoates (e.g., Methyl 2-amino-3-chlorobenzoate) exhibit higher polarity and reactivity, whereas the benzoyl group in the target compound likely improves lipophilicity, favoring membrane permeability in drug delivery .
  • Quinoline Derivatives: Compounds like C3 () incorporate heterocyclic cores (quinoline), which may confer distinct biological activities (e.g., antimicrobial or anticancer properties) compared to the purely aromatic target compound .
Physicochemical Properties
Property Methyl 2-(3-Cl-5-F-benzoyl)benzoate (Inferred) Methyl 2-Chloro-5-formylbenzoate Ethyl Benzoate
Molecular Weight ~308 g/mol (estimated) 198.6 g/mol 150.17 g/mol
Lipophilicity (LogP) High (Cl/F substituents) Moderate (Cl, aldehyde) Low (simple ester)
Stability High (electron-withdrawing groups) Moderate (aldehyde oxidation) High (non-reactive)
Solubility Low in water Low in water Moderate in ethanol

Rationale :

  • The target compound’s halogenated benzoyl group likely reduces aqueous solubility compared to ethyl benzoate but improves thermal and oxidative stability .
  • Aldehyde-containing analogs (e.g., Methyl 2-Chloro-5-formylbenzoate) may undergo faster degradation due to the reactive formyl group, whereas the benzoyl group in the target compound offers greater inertness .

Biological Activity

Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H14ClF O2
  • Molecular Weight : 292.73 g/mol
  • SMILES Notation : COC(=O)c1ccccc(c1)C(=O)c2c(ccc(c2)Cl)F

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzoxazole derivatives have shown broad-spectrum antimicrobial effects, including antibacterial and antifungal properties. The chlorofluorobenzoyl moiety may enhance these activities by increasing lipophilicity and facilitating membrane penetration in microbial cells .

Anticancer Activity

This compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that related compounds can inhibit the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, suggesting potential anticancer properties for this compound as well .

Cell Line IC50 (µM) Activity
MCF-76.55Moderate
HCT-1167.41Moderate

Anti-inflammatory Effects

The presence of halogen substituents in aromatic compounds is often associated with enhanced anti-inflammatory activity. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzoyl derivatives on cancer cell lines, revealing that modifications at specific positions significantly influenced their activity. This compound was included in a broader analysis of structure-activity relationships (SAR), which highlighted its potential as a lead compound for further development .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of halogenated benzoates, including this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting its use as a scaffold for developing new antimicrobial agents .

Research Findings

The biological activity of this compound has been supported by various research findings:

  • In vitro Studies : In vitro assays have demonstrated that compounds with similar structures can effectively inhibit tumor growth and microbial proliferation.
  • Mechanistic Insights : The mechanisms underlying the anticancer and antimicrobial activities often involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves sequential Friedel-Crafts acylation and esterification. For example:

Acylation : React 3-chloro-5-fluorobenzoic acid chloride with methyl salicylate under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .

Esterification : Use methanol and sulfuric acid as a catalyst under reflux (70°C) for 6–8 hours.

  • Key Optimization Factors :
  • Purity of starting materials (≥98% by HPLC).
  • Strict temperature control during acylation to minimize side reactions.
  • Use of molecular sieves to absorb water during esterification.
  • Yield Data :
StepCatalystTemperatureYield (%)
AcylationAlCl₃0–5°C72–78
EsterificationH₂SO₄70°C85–90

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to chlorine/fluorine coupling. The methyl ester group shows a singlet at δ 3.9 ppm .
  • Carbonyl carbons (benzoyl C=O) resonate at δ 192–195 ppm.
  • IR Spectroscopy :
  • Strong C=O stretches at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (benzoyl).
  • Mass Spectrometry (MS) :
  • Molecular ion peak at m/z 296 (C₁₅H₁₁ClFO₃). Fragmentation peaks at m/z 259 (loss of –OCH₃) and m/z 123 (benzoyl fragment) .
  • Purity Check :
    Use reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30); retention time ~8.2 min.

Advanced Research Questions

Q. What methodologies resolve crystallographic data discrepancies in this compound using software like SHELXL or WinGX?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
  • Structure Solution :

SHELXD : For initial phase determination via dual-space methods .

SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .

  • Common Issues :
  • Twinned Crystals : Use the TWIN/BASF commands in SHELXL to model twinning fractions.
  • Disordered Substituents : Apply restraints (e.g., DFIX, SIMU) for chlorine/fluorine positions .
  • Validation Tools :
  • PLATON : Check for missed symmetry or solvent-accessible voids .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Derivative Synthesis :
  • Vary substituents (e.g., replace –Cl with –Br, –CF₃) via nucleophilic aromatic substitution .
  • Biological Assays :

Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .

  • Computational Modeling :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., neurotrophic receptors) .
  • Key SAR Findings :
DerivativeSubstituentIC₅₀ (CYP3A4, μM)LogP
Parent Compound–Cl, –F12.32.8
–Br Analog–Br, –F8.73.1
–CF₃ Analog–CF₃, –F5.23.5

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent positions in this compound?

  • Methodological Answer :
  • Scenario : NMR suggests meta-substitution, while X-ray indicates para-substitution.
  • Resolution Steps :

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare theoretical/experimental NMR shifts .

Revisit Crystallography : Check for pseudosymmetry or incorrect space group assignment in SHELXL .

Synchrotron Validation : Collect high-resolution data (λ = 0.7 Å) to resolve electron density ambiguities .

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